(5E)-3-(3-chlorophenyl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-(3-chlorophenyl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(3-chlorophenyl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-chlorobenzaldehyde with 2,3-dimethoxybenzaldehyde and thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the thioxo group.
Reduction: Reduction reactions may target the carbonyl group in the thiazolidinone ring.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5E)-3-(3-chlorophenyl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers investigate its interactions with various biological targets to understand its potential therapeutic effects.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its biological activities make it a subject of interest in the development of new pharmaceuticals.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (5E)-3-(3-chlorophenyl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core structure and are known for their antidiabetic properties.
Benzylidene derivatives: Compounds with similar benzylidene groups may exhibit comparable biological activities.
Uniqueness
The uniqueness of (5E)-3-(3-chlorophenyl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C18H14ClNO3S2 |
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Molecular Weight |
391.9 g/mol |
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[(2,3-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14ClNO3S2/c1-22-14-8-3-5-11(16(14)23-2)9-15-17(21)20(18(24)25-15)13-7-4-6-12(19)10-13/h3-10H,1-2H3/b15-9+ |
InChI Key |
POZVGBTUGLXMHZ-OQLLNIDSSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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